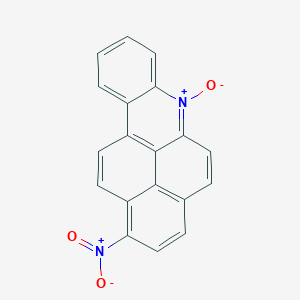

1-Nitro-6-azabenzo(a)pyrene N-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138835-33-3 |

|---|---|

Molecular Formula |

C19H10N2O3 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

15-nitro-8-oxido-8-azoniapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |

InChI |

InChI=1S/C19H10N2O3/c22-20-15-4-2-1-3-12(15)13-7-8-14-16(21(23)24)9-5-11-6-10-17(20)19(13)18(11)14/h1-10H |

InChI Key |

VPZIZDPGGWCVSW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

Synonyms |

1-nitro-6-azabenzo(a)pyrene N-oxide 1-nitro-azaBaP N-oxide |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 1 Nitro 6 Azabenzo a Pyrene N Oxide

Synthetic Pathways for 1-Nitro-6-azabenzo(a)pyrene (B164762) N-oxide

The creation of 1-nitro-6-azabenzo(a)pyrene N-oxide is a multi-step process that begins with the synthesis of its parent molecule, 6-azabenzo(a)pyrene (B14326194) (ABP).

Synthesis from 6-azabenzo(a)pyrene (ABP) via Nitration

The direct synthesis of this compound involves the nitration of the N-oxide of 6-azabenzo(a)pyrene. The initial step is the oxidation of the nitrogen atom in the 6-azabenzo(a)pyrene ring to form 6-azabenzo(a)pyrene N-oxide. This intermediate is then subjected to a nitration reaction.

The nitration of 6-azabenzo(a)pyrene N-oxide yields a mixture of two primary isomers: this compound and 3-nitro-6-azabenzo(a)pyrene N-oxide. nih.gov The separation of these isomers is a critical step in obtaining the pure 1-nitro derivative. While the synthesis has been reported, specific yields for the individual isomers from the nitration reaction are not extensively detailed in the available literature.

Comparative Synthesis Routes and Yields for Isomers (e.g., 3-nitro-6-azabenzo(a)pyrene N-oxide)

The synthesis of 3-nitro-6-azabenzo(a)pyrene N-oxide occurs concurrently with the 1-nitro isomer during the nitration of 6-azabenzo(a)pyrene N-oxide. nih.gov The separation of these isomers is typically achieved through chromatographic techniques.

Research has shown that both this compound and 3-nitro-6-azabenzo(a)pyrene N-oxide exhibit high mutagenicity. nih.gov The relative abundance of each isomer can be influenced by the specific reaction conditions of the nitration process, although detailed studies on optimizing the yield for one isomer over the other are not widely published.

Production of Precursor Compounds in Aza-Polycyclic Aromatic Systems

The foundational precursor for the synthesis of this compound is 6-azabenzo(a)pyrene. The synthesis of this aza-PAH can be accomplished through various methods, often involving multi-step sequences.

One established method for the synthesis of azabenzo[a]pyrenes involves the Bischler-Napieralski cyclization. unm.edu This reaction typically uses an amide precursor which is then cyclized to form the aza-aromatic core. For instance, the synthesis of 5-azabenzo[a]pyrene has been achieved starting from chrysene-5-carboxylic acid, which undergoes a Schmidt reaction to form 5-aminochrysene. unm.edu The subsequent formylation or acetylation of the amine, followed by cyclization with an agent like polyphosphoric acid, yields the desired azabenzo[a]pyrene. unm.edu While this illustrates a general strategy, the specific synthesis of 6-azabenzo(a)pyrene would require a tailored starting material and reaction sequence.

Environmental Occurrence and Formation Pathways of 1 Nitro 6 Azabenzo a Pyrene N Oxide

Identification in Environmental Matrices

Scientific investigations have confirmed the presence of 1-Nitro-6-azabenzo(a)pyrene (B164762) N-oxide in different environmental samples, highlighting its relevance as an atmospheric pollutant.

1-Nitro-6-azabenzo(a)pyrene N-oxide has been detected in the semivolatile phase of airborne particulate matter. nih.govoup.com In a study investigating mutagens in airborne particles, the concentration of this compound was quantified, indicating its distribution in the ambient atmosphere. oup.com The detection of this compound in air samples underscores its potential for widespread environmental distribution and human exposure.

Vehicle emissions are a significant source of atmospheric pollutants, including nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and related compounds. Research has specifically identified this compound in the emissions from both diesel and gasoline-powered vehicles. nih.govoup.com

A study analyzing the semivolatile phase of vehicle emissions found this compound in diesel exhaust. oup.com The same research group also investigated gasoline engine emissions. While the parent nitro-azaarenes were detected, the N-oxide derivative was not explicitly quantified in the gasoline exhaust in that particular study, though other research indicates its presence in gasoline emissions. nih.govoup.comnih.gov The concentration of this compound in diesel emissions was found to be higher than in airborne particulate matter, suggesting that diesel engines are a notable primary source of this compound. oup.com

This compound is found in the semivolatile fraction of combustion products. nih.govoup.com This phase consists of compounds that can exist in both the gas and particulate phases in the atmosphere. The distribution between these phases is dependent on environmental conditions such as temperature. The presence of this compound in the semivolatile phase of emissions from sources like vehicle exhaust and general airborne particulate matter has been confirmed through chemical analysis. oup.com

Table 1: Concentration of this compound in Environmental Samples

| Environmental Matrix | Concentration (ng/g of organic extract) | Reference |

|---|---|---|

| Airborne Particulate Matter | 0.8 | oup.com |

| Diesel Engine Emissions | 2.2 | oup.com |

| Gasoline Engine Emissions | Not explicitly quantified in the referenced study, but its presence is suggested. | oup.com |

Atmospheric Formation Mechanisms

The presence of this compound in the environment is a result of both direct emission from combustion sources and formation through chemical reactions in the atmosphere.

This compound can be formed directly during the incomplete combustion of organic materials containing nitrogen. nih.gov The high temperatures and complex chemical environment within a combustion engine or industrial furnace provide the conditions necessary for the formation of azaarenes, which are polycyclic aromatic hydrocarbons (PAHs) where a carbon atom in the aromatic ring is replaced by a nitrogen atom.

The formation of the parent azaarene, 6-azabenzo(a)pyrene (B14326194), is a precursor step. Subsequently, in the presence of nitrogen oxides (NOx), which are also products of combustion, the azaarene can undergo nitration to form 1-Nitro-6-azabenzo(a)pyrene. The N-oxide functional group is likely formed through the oxidation of the nitrogen atom in the azaarene ring structure within the high-temperature, oxygen-rich environment of combustion.

In addition to primary emissions, this compound can be formed in the atmosphere through secondary processes. This involves the atmospheric transformation of precursor compounds. The parent azaarene, 6-azabenzo(a)pyrene, emitted from combustion sources, can undergo chemical reactions in the atmosphere to form this compound.

This transformation likely involves a two-step process:

Atmospheric Nitration: The emitted 6-azabenzo(a)pyrene can react with atmospheric nitrating agents. The hydroxyl radical (•OH), a key atmospheric oxidant, can initiate reactions that lead to the addition of a nitro group (-NO2) to the aromatic structure, forming 1-Nitro-6-azabenzo(a)pyrene.

N-Oxidation: The nitrogen atom within the aromatic ring of the newly formed 1-Nitro-6-azabenzo(a)pyrene can then be oxidized by atmospheric oxidants, such as ozone (O3) or hydroxyl radicals, to form the N-oxide.

While the specific reaction kinetics and mechanisms for this compound are a subject of ongoing research, the general pathways for the atmospheric nitration and oxidation of PAHs and azaarenes are well-established. nih.gov

Metabolic Activation Mechanisms of 1 Nitro 6 Azabenzo a Pyrene N Oxide

Enzymatic Pathways in Biological Systems

The biotransformation of 1-Nitro-6-azabenzo(a)pyrene (B164762) N-oxide within biological systems is a complex process mediated by a variety of enzymes. These enzymatic reactions can be broadly categorized into two main activation pathways: nitroreduction and ring oxidation.

Role of Nitroreduction in Metabolic Activation

Nitroreduction is a key metabolic activation pathway for many nitroaromatic compounds. In this process, the nitro group (-NO2) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. The hydroxylamino intermediate is a highly reactive electrophile that can form covalent adducts with DNA, a critical step in the initiation of cancer.

Studies on structurally similar compounds, such as 6-nitrobenzo[a]pyrene, have demonstrated that nitroreduction by human intestinal microflora leads to the formation of mutagenic metabolites. nih.govnih.gov This suggests that a similar pathway is likely for 1-Nitro-6-azabenzo(a)pyrene N-oxide. The reduction of the nitro group would lead to the formation of 1-hydroxylamino-6-azabenzo(a)pyrene N-oxide, a reactive intermediate capable of initiating deleterious cellular events.

Involvement of Ring Oxidation in Metabolite Formation

In addition to nitroreduction, the polycyclic aromatic ring system of this compound is susceptible to oxidative metabolism. This process, primarily catalyzed by cytochrome P450 enzymes, can lead to the formation of epoxides and dihydrodiols on the aromatic rings. These oxidized metabolites can then undergo further metabolic transformations to yield highly reactive diol epoxides, which are potent mutagens and carcinogens.

Computational studies on aza-benzo[a]pyrenes have indicated that the formation of epoxides and their subsequent opening to form carbocations are significant activation pathways. nih.gov For this compound, ring oxidation can occur at various positions on the benzo-ring system, leading to a variety of oxidized metabolites. The presence of the N-oxide functionality can also influence the regioselectivity of these oxidation reactions.

Influence of Cytochrome P450 Enzymes on Metabolic Pathways

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govresearchgate.net Several CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, are known to be involved in the oxidation of PAHs and aza-PAHs. nih.govnih.govoup.com These enzymes exhibit different substrate specificities and can produce a range of metabolites with varying biological activities.

Contribution of Nitroreductase and Acetyltransferase Activities

The reduction of the nitro group in this compound is catalyzed by nitroreductase enzymes. These enzymes are found in both mammalian tissues and intestinal microflora. nih.gov The resulting hydroxylamino intermediate can be further activated by acetyltransferases, which catalyze the transfer of an acetyl group to the hydroxylamino moiety. This O-acetylation reaction generates a highly unstable N-acetoxyarylamine, which readily decomposes to a reactive nitrenium ion that can bind to DNA.

Electrochemical Reduction and its Role in Metabolic Activation

Electrochemical studies can provide valuable insights into the reduction potential of a compound and its propensity to accept electrons, a key step in the nitroreduction pathway. The electrochemical reduction of nitroaromatic compounds often proceeds through the formation of an anion radical.

Formation of Anion Radicals

The initial step in the electrochemical reduction of a nitroaromatic compound is the one-electron reduction to form a nitro anion radical. nih.govchemrxiv.org In the case of this compound, this would result in the formation of the this compound anion radical. The stability and subsequent reactivity of this radical species are critical determinants of the metabolic fate of the parent compound.

The formation of such radical anions from nitroheterocyclic drugs has been observed in the presence of biological reducing agents. nih.gov Under aerobic conditions, these anion radicals can transfer an electron to molecular oxygen to generate superoxide (B77818) radicals, contributing to oxidative stress. nih.gov

Table 1: Key Enzymes in the Metabolic Activation of this compound and Related Compounds

| Enzyme Family/Class | Specific Enzyme(s) | Role in Metabolism |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1 | Ring oxidation, formation of epoxides and dihydrodiols |

| Nitroreductases | Bacterial and Mammalian | Reduction of the nitro group to hydroxylamine |

| Acetyltransferases | N-acetyltransferases | O-acetylation of the hydroxylamino intermediate |

Table 2: Potential Reactive Metabolites of this compound

| Metabolite | Formation Pathway | Potential Biological Effect |

| 1-Hydroxylamino-6-azabenzo(a)pyrene N-oxide | Nitroreduction | Binds to DNA, mutagenic |

| Diol epoxides of this compound | Ring oxidation | Highly reactive, potent mutagens |

| This compound anion radical | One-electron reduction | Can lead to oxidative stress |

| N-Acetoxy-1-amino-6-azabenzo(a)pyrene N-oxide | Nitroreduction followed by O-acetylation | Generates a highly reactive nitrenium ion |

Correlation with Biological Activity

The metabolic activation of this compound is intrinsically linked to its potent biological activity, primarily its mutagenicity. Research has demonstrated a clear structure-activity relationship, where the transformation of the parent compound into reactive intermediates is a prerequisite for its genotoxic effects.

Studies have shown that this compound is a powerful mutagen, particularly in bacterial reverse mutation assays. nih.govnih.gov Its mutagenic potency is significantly influenced by the position of the nitro group on the azabenzo(a)pyrene ring system. For instance, the isomer 3-nitro-6-azabenzo(a)pyrene N-oxide has been reported to be considerably more mutagenic than this compound. nih.gov This difference in biological activity is thought to be related to the electronic properties of the molecules, which can affect the efficiency of metabolic activation. nih.gov

The primary mechanism through which this compound exerts its mutagenic effects is believed to be through the metabolic reduction of the nitro group. This process, catalyzed by nitroreductase enzymes, leads to the formation of highly reactive N-hydroxyarylamine intermediates. These intermediates can then form covalent adducts with DNA, leading to mutations if not repaired. This metabolic activation pathway is a common feature for many nitroaromatic compounds and is considered a key determinant of their carcinogenic potential.

Investigations using rat liver S9 mix, which contains a variety of metabolic enzymes, have shown that the reduction of the nitro group is a critical step for the mutagenic activation of related nitro-azabenzo(a)pyrene compounds. nih.gov It is suggested that the nitro group at the 3-position is more readily reduced by microsomal enzymes, which could explain the higher mutagenicity of the 3-nitro isomer. nih.gov This enzymatic reduction results in the formation of an amino derivative, a key step in the metabolic activation cascade that leads to DNA damage. nih.gov

The correlation between metabolic activation and biological activity is further supported by the types of mutations observed in assays. The formation of bulky DNA adducts, a hallmark of exposure to activated nitroaromatic compounds, often results in frameshift mutations, which are commonly detected in the Ames test with strains like Salmonella typhimurium TA98.

Table of Mutagenic Activity of Nitro-azabenzo(a)pyrene Derivatives

| Compound | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmol) |

| This compound | TA98 | Data not specified in provided results |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide | TA98 | Significantly higher than the 1-nitro isomer |

Molecular Mechanisms of Genotoxicity and Mutagenicity Induced by 1 Nitro 6 Azabenzo a Pyrene N Oxide

DNA Adduct Formation and Interaction with Nucleic Acids

The genotoxicity of many chemical carcinogens, including N-PAHs, is initiated by their metabolic activation to reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. nih.gov

Characterization of DNA Adduct Structures

While the formation of DNA adducts is a critical step in the mutagenicity of nitroaromatic compounds, specific details on the characterized DNA adduct structures resulting from exposure to 1-nitro-6-azabenzo(a)pyrene (B164762) N-oxide are not extensively detailed in the available scientific literature. However, research on related nitro-polycyclic aromatic hydrocarbons provides a framework for understanding the likely nature of these adducts. For instance, the metabolism of compounds like 3-nitrobenzo[a]pyrene is known to lead to the formation of DNA adducts such as 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P. nih.gov It is plausible that 1-nitro-6-azabenzo(a)pyrene N-oxide forms analogous adducts with DNA bases, primarily with guanine (B1146940) and adenine, following its metabolic activation.

Pathways of DNA Adduct Formation

The metabolic activation of nitro-PAHs is a complex process that can proceed through several pathways, ultimately leading to the formation of reactive species capable of binding to DNA. researchgate.netmdpi.com For this compound, it is suggested that its genotoxicity is linked to the electrochemical reduction of the molecule. nih.gov N-oxide derivatives of aza-PAHs are more easily reduced to anion radicals compared to their non-oxidized counterparts. nih.gov This reduction is a critical step in the metabolic activation of nitrated compounds.

Generally, the activation of nitroaromatic compounds can involve two main routes:

Nitroreduction: The nitro group is enzymatically reduced to a nitroso, hydroxylamino, and finally an amino group. The N-hydroxyarylamine intermediate is a potent electrophile that can react with DNA.

Ring Oxidation: The aromatic rings can be oxidized by cytochrome P450 enzymes to form epoxides, which can then be hydrolyzed to dihydrodiols. These dihydrodiols can be further epoxidized to form highly reactive diol-epoxides that readily form DNA adducts. researchgate.netmdpi.com

For this compound, it is likely that a combination of these pathways contributes to its genotoxicity, with the reduction of the nitro group playing a significant role. nih.gov

Induction of Chromosomal Aberrations

Exposure to this compound has been shown to induce structural changes in chromosomes, a hallmark of genotoxicity.

Analysis of Chromatid Breaks and Exchanges

In studies using Chinese hamster lung (CHL) cells, treatment with this compound resulted in chromosomal aberrations. The primary types of aberrations observed were of the chromatid type, with a notable induction of chromatid exchanges. This indicates that the compound acts as a clastogen, causing breaks and rearrangements in the chromosome structure during the S or G2 phase of the cell cycle.

Frequency of Aberrations in Relation to Nitro Substitution

The position of the nitro group on the azabenzo(a)pyrene N-oxide structure significantly influences the frequency of chromosomal aberrations. Research has demonstrated that the 3-nitro isomer, 3-nitro-6-azabenzo(a)pyrene N-oxide, is more potent in inducing chromosomal aberrations than this compound. The frequency of chromatid breaks, exchanges, and chromosome breaks was found to be higher for the 3-nitro isomer. This suggests that the electronic properties and metabolic handling of the molecule are sensitive to the location of the nitro substituent, impacting its genotoxic potential.

Micronucleus Induction as a Genotoxic Endpoint

Micronucleus induction is a widely used and reliable indicator of genotoxic damage. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Studies in mice have demonstrated that this compound is a potent inducer of micronucleated polychromatic erythrocytes (MNPCEs) in bone marrow. A marked increase in the frequency of MNPCEs was observed following intraperitoneal administration of the compound. This positive result in the in vivo micronucleus assay confirms the genotoxic activity of this compound in a whole animal system, indicating its ability to cause chromosomal damage that persists through cell division.

The table below summarizes the findings on chromosomal aberrations and micronucleus induction for this compound and its related compounds.

| Compound | Cell/Animal Model | Genotoxic Endpoint | Key Findings |

| This compound | Chinese Hamster Lung (CHL) Cells | Chromosomal Aberrations | Primarily induces chromatid exchanges. |

| Mice | Micronucleus Induction | Markedly induces micronucleated polychromatic erythrocytes (MNPCEs). | |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide | Chinese Hamster Lung (CHL) Cells | Chromosomal Aberrations | More potent than the 1-nitro isomer in inducing chromatid breaks and exchanges. |

| Mice | Micronucleus Induction | Demonstrates a marked increase in MNPCEs, more potent than the 1-nitro isomer. |

Dose-Response Relationships in Test Systems

The genotoxicity of this compound (1-N-6-ABPO) exhibits a clear dose-dependent relationship in various experimental systems. In mammalian cells, the induction of chromosomal aberrations and micronuclei occurs in proportion to the concentration of the compound. For instance, studies on Chinese hamster lung fibroblast (CHL) cells demonstrate that the frequency of chromosomal damage increases with higher doses of 1-N-6-ABPO. nih.gov Similarly, in vivo studies have shown that 1-N-6-ABPO markedly induces micronucleated polychromatic erythrocytes (MNPCEs) in mice over a dose range of 10–400 mg. nih.gov This dose-dependent genotoxicity highlights the compound's potent ability to damage genetic material.

| Test System | Endpoint | Dose Range Studied | Observation |

| Chinese Hamster Lung (CHL) Cells | Chromosomal Aberrations | Not specified, but dose-dependent | Increased frequency of aberrations with increased dose. nih.gov |

| In vivo (Mice) | Micronucleus Induction | 10–400 mg | Marked, dose-dependent increase in MNPCEs. nih.gov |

Mutagenic Potency in Bacterial and Mammalian Cell Systems

This compound is a powerful mutagen, a characteristic that has been quantified in both bacterial and mammalian cell assays. Its potency varies depending on the test system and the metabolic conditions.

Reversion of Salmonella typhimurium Strains (e.g., TA98)

The compound is a potent frameshift mutagen in bacterial systems. In the Salmonella typhimurium tester strain TA98, which is specifically designed to detect frameshift mutagens, 1-N-6-ABPO displays exceptionally high mutagenic activity. Research has quantified its potency to be 36,100 revertants per nanomole. This high value indicates that even at very low concentrations, the compound can effectively induce mutations by causing insertions or deletions in the bacterial DNA.

Mutagenicity in Chinese Hamster Lung Fibroblast (CHL) Cells

In mammalian systems such as Chinese hamster lung fibroblast (CHL) cells, 1-N-6-ABPO demonstrates significant genotoxic activity by inducing chromosomal aberrations. oup.com Following treatment with the compound, CHL cells primarily exhibit chromatid exchanges after a 48-hour exposure period. nih.gov The induction of these aberrations indicates that the compound or its metabolites cause double-strand breaks or other complex DNA lesions that lead to large-scale genomic rearrangements during cell division. The frequency of these chromosomal aberrations is linked to the nitro substitution on the azabenzo(a)pyrene N-oxide structure. nih.gov

Influence of Exogenous Metabolic Activation Systems (e.g., S9 mix)

The mutagenic activity of 1-N-6-ABPO is significantly influenced by metabolic processes. Interestingly, its genotoxicity in CHL cells does not depend on external metabolic activation by a rat liver S9 mix. oup.com This suggests that the CHL cells themselves possess the necessary enzymes, likely nitroreductases, to metabolize 1-N-6-ABPO into its genotoxic form. oup.com This contrasts with the parent compound, 6-azabenzo[a]pyrene N-oxide, which requires the S9 mix to become mutagenic in Salmonella assays. oup.com The electrochemical reduction of the N-oxide derivative to an anion radical is believed to be a critical step in its metabolic activation. nih.gov This intrinsic metabolic activation in target cells is a crucial factor in its potent genotoxicity.

| Test System | S9 Mix Presence | Outcome | Implication |

| Salmonella typhimurium TA98 | Not specified for nitro-derivative, but parent compound requires S9 | High mutagenicity | Bacterial nitroreductases are likely key activators. |

| Chinese Hamster Lung (CHL) Cells | Not Required | Induction of chromosomal aberrations | CHL cells have intrinsic metabolic capacity (e.g., nitroreductases) to activate the compound. oup.com |

Cellular Response Pathways to DNA Damage

When cells are exposed to DNA-damaging agents like 1-N-6-ABPO, they activate complex signaling networks to arrest the cell cycle and repair the damage. The types of mutations induced by this compound, particularly frameshift mutations, point to the involvement of specific DNA repair and synthesis pathways.

Involvement of DNA Polymerases in Mutagenesis (e.g., frameshift mutagenesis)

The induction of frameshift mutations by polycyclic aromatic hydrocarbon adducts is often a result of errors during DNA replication or repair, a process known as translesion synthesis (TLS). This process involves specialized, low-fidelity DNA polymerases that can replicate past DNA lesions that block the main replicative polymerases.

For lesions similar to those formed by 1-N-6-ABPO, several SOS-inducible DNA polymerases are implicated:

DNA Polymerase II (Pol II): Studies on related adducts have shown that Pol II is directly involved in generating -2 frameshift mutations. nih.gov

DNA Polymerase IV (Pol IV) and DNA Polymerase V (Pol V): These polymerases are also part of the SOS response and can participate in bypassing DNA lesions, sometimes in an error-prone manner that can lead to frameshift or substitution mutations. nih.gov

The mechanism often involves a "slippage" event at the site of the DNA adduct within a repetitive sequence. nih.gov The choice of which TLS polymerase is used depends on the specific nature of the DNA lesion and its sequence context, which in turn determines whether the outcome is an error-free bypass or a frameshift mutation. nih.gov

Structure Activity Relationships Sar and Isomer Specific Effects

Impact of Nitro Group Position on Biological Activity

Research consistently demonstrates that the position of the nitro (NO₂) substituent on the benzo[a]pyrene (B130552) aromatic ring is a critical factor in the compound's mutagenic activation. nih.gov A derivative with a nitro group at the 3-position is markedly more mutagenic than those with substitutions at the 1 or 6 positions. nih.gov This suggests that the metabolic pathways leading to activation differ based on the substitution pattern. nih.gov

The genotoxicity of 1-Nitro-6-azabenzo(a)pyrene (B164762) N-oxide (1-N-6-ABPO) and its isomer, 3-Nitro-6-azabenzo(a)pyrene N-oxide (3-N-6-ABPO), has been evaluated, revealing significant differences. Studies utilizing the Salmonella typhimurium tester strain TA98 have shown that the 3-N-6-ABPO isomer is substantially more mutagenic than 1-N-6-ABPO. nih.gov This highlights the profound impact of the nitro group's location on the molecule's ability to induce genetic mutations.

Table 1: Comparative Mutagenicity of 1-N-6-ABPO and 3-N-6-ABPO

| Compound | Mutagenic Potency (revertants/nmol) in S. typhimurium TA98 |

|---|---|

| 1-Nitro-6-azabenzo(a)pyrene N-oxide (1-N-6-ABPO) | 36,100 |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide (3-N-6-ABPO) | 396,000 |

This table presents data on the mutagenic potency of the two isomers, illustrating the significantly higher activity of the 3-nitro isomer. nih.gov

The differential mutagenic potency is directly linked to the position of the NO₂ group. Investigations into a series of nitrated benzo[a]pyrene derivatives have established a clear structure-activity relationship. nih.gov The 3-nitro substituted compounds, including 3-N-6-ABPO, consistently exhibit higher mutagenic activity compared to their 1-nitro counterparts. nih.gov For instance, the mutagenic activities of 3-nitro-6-cyanobenzo[a]pyrene (3-N-6-CBP) and 3-nitro-6-azabenzo[a]pyrene (B145465) (3-N-6-ABP) were found to be 117 and 76 times greater, respectively, than that of 3-nitrobenzo[a]pyrene (3-NBP). nih.gov This pattern underscores that the 3-position is particularly sensitive to nitro substitution, leading to a more potent mutagen. The readiness of a NO₂ group at the 3-position to be reduced by microsomal enzymes to form an amino derivative is a key factor in this enhanced mutagenicity. nih.gov

Influence of Molecular Polarity and Electronic Properties on Biological Effects

The biological activity of these isomers is not only determined by the nitro group's position but also by the resulting molecular polarity and electronic characteristics. While properties such as structural energies and the orientation of the nitro group relative to the aromatic plane are similar for both 1-N-6-ABPO and 3-N-6-ABPO, their electronic properties differ significantly. nih.gov

A strong correlation exists between the dipole moment of the isomers and their mutagenic activation. nih.gov Theoretical calculations using Density Functional Theory (DFT) have shown that the dipole moment of 3-N-6-ABPO is approximately three times larger than that of 1-N-6-ABPO. nih.gov This considerable difference in dipole moment is a key factor in explaining the observed disparity in mutagenic activity. The higher dipole moment of the 3-N-6-ABPO isomer suggests a more polarized molecule, which can lead to more effective interactions with biological macromolecules. nih.gov

The larger dipole moment and the distinct electronic charge distribution of 3-N-6-ABPO facilitate stronger electrostatic and inductive molecular interactions with the active sites of enzymes responsible for mutagenic activation. nih.gov This enhanced interaction allows the enzyme to bind 3-N-6-ABPO more effectively than 1-N-6-ABPO. nih.gov The more efficient binding and subsequent metabolic activation of the 3-nitro isomer are believed to be the primary reasons for its vastly superior mutagenic potency. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 1-N-6-ABPO |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide | 3-N-6-ABPO |

| 1-nitrobenzo[a]pyrene | 1-NBP |

| 3-nitrobenzo[a]pyrene | 3-NBP |

| 1-nitro-6-cyanobenzo[a]pyrene | 1-N-6-CBP |

| 3-nitro-6-cyanobenzo[a]pyrene | 3-N-6-CBP |

| 1-nitro-6-azabenzo[a]pyrene | 1-N-6-ABP |

| 3-nitro-6-azabenzo[a]pyrene | 3-N-6-ABP |

| 1,6-dinitrobenzo[a]pyrene | 1,6-DNBP |

| 3,6-dinitrobenzo[a]pyrene | 3,6-DNBP |

| 1-amino-6-nitrobenzo[a]pyrene | 1-A-6-NBP |

| 3-amino-6-nitrobenzo[a]pyrene | 3-A-6-NBP |

Computational and Theoretical Investigations of 1 Nitro 6 Azabenzo a Pyrene N Oxide

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in determining the geometric and electronic properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to predict molecular structures, energies, and other key characteristics with a high degree of accuracy.

Density Functional Theory has become a standard method for investigating the properties of medium to large-sized molecules like 1-Nitro-6-azabenzo(a)pyrene (B164762) N-oxide due to its favorable balance of computational cost and accuracy.

Studies utilizing the B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, have been particularly insightful. For 1-Nitro-6-azabenzo(a)pyrene N-oxide (1-N-6-ABPO), calculations with the B3LYP functional and various basis sets have been used to determine its equilibrium geometry, relative energy, and other properties. acs.org These calculations show that the structural and energetic properties of 1-N-6-ABPO are quite similar to its isomer, 3-Nitro-6-azabenzo(a)pyrene N-oxide (3-N-6-ABPO). acs.org The orientation of the nitro group relative to the aromatic plane has been identified as a key structural parameter, though it does not appear to be the primary determinant of the difference in mutagenic activity between the isomers. acs.org

Further investigations have employed the long-range corrected CAM-B3LYP functional. bohrium.com This functional is specifically designed to provide a better description of long-range interactions, charge-transfer excitations, and response properties, which are critical for large, conjugated systems. These studies have characterized the structural, energetic, and spectroscopic properties of 1-N-6-ABPO, providing a comprehensive dataset for understanding its behavior. bohrium.comresearchgate.net

Table 1: Calculated Dipole Moments (μ) for 1-N-6-ABPO and 3-N-6-ABPO using DFT (B3LYP)

| Compound | Dipole Moment (Debye) |

|---|---|

| This compound | ~2.5 - 3.0 D |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide | ~8.0 - 9.0 D |

Note: Exact values can vary slightly depending on the basis set used in the calculation. The dipole moment for the 3-isomer is approximately three times larger than that of the 1-isomer. acs.orgnih.gov

The Hartree-Fock (HF) method, an ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, has also been applied to study this compound. bohrium.comresearchgate.net While HF theory systematically neglects electron correlation, leading to some inaccuracies, it serves as a fundamental baseline for more advanced computational methods.

HF calculations have been used to characterize the structural, energetic, and spectroscopic properties of 1-N-6-ABPO. bohrium.comresearchgate.net Comparing HF results with those from DFT and higher-level correlated methods helps to elucidate the importance of electron correlation effects on the molecule's properties. These computations have contributed to a deeper understanding of the electronic distribution and have been used in investigations of the molecule's nonlinear optical (NLO) properties, such as second harmonic generation. bohrium.com

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating its vibrational characteristics.

Vibrational Spectra (IR and Raman)

The vibrational spectra of this compound have been investigated using DFT calculations, often with the B3LYP functional and various basis sets. nih.gov These theoretical predictions allow for the assignment of fundamental vibrational modes observed in infrared (IR) and Raman spectroscopy.

The calculations for this compound and its isomer, 3-nitro-6-azabenzo(a)pyrene N-oxide, reveal that their structural, energetic, and vibrational properties are quite similar. nih.gov Key vibrational modes are associated with the nitro (NO2) group, the N-oxide group, and the polycyclic aromatic framework.

Key Vibrational Mode Assignments:

NO2 Asymmetric and Symmetric Stretching: The stretching vibrations of the nitro group are characteristic and appear as strong bands in the IR spectrum. The asymmetric stretch is typically found at a higher frequency than the symmetric stretch. For related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), these are observed in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively.

C-N Stretching: The stretching vibration of the bond connecting the carbon atom of the aromatic ring and the nitrogen atom of the nitro group is also a significant feature.

N-O Stretching (N-oxide): The N-oxide group also exhibits a characteristic stretching vibration.

Aromatic C-H and C-C Stretching: Vibrations associated with the aromatic rings, including C-H and C-C stretching modes, populate the fingerprint region of the spectra.

Ring Breathing Modes: The collective "breathing" vibrations of the aromatic rings also produce characteristic signals.

Good agreement is generally found between the calculated vibrational frequencies and experimental data for related compounds, often within a few wavenumbers (cm⁻¹). scispace.com This validates the use of computational methods for predicting the spectroscopic signatures of complex molecules like this compound.

Below is a table summarizing the predicted key vibrational frequencies for this compound based on DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong | Medium |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong | Strong |

| N-O Stretch (N-oxide) | 1200 - 1300 | Medium-Strong | Weak |

| C-N Stretch | 1100 - 1120 | Medium | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium | Strong |

| Aromatic C=C Stretch | 1400 - 1650 | Medium | Strong |

| NO₂ Bending (Scissoring) | 840 - 860 | Medium | Weak |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, such as Hartree-Fock and DFT, have been employed to investigate the NLO properties of this compound. acs.org

These studies focus on understanding how the electronic structure of the molecule, particularly the presence of electron-donating and electron-withdrawing groups on the π-conjugated system, influences its NLO response.

Second Harmonic Generation (SHG)

Second Harmonic Generation is a second-order NLO phenomenon where two photons of the same frequency interact with the NLO material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.

Theoretical investigations into the NLO properties of this compound have been carried out using both Hartree-Fock and DFT methods. acs.org These studies calculate the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. The results indicate that the presence and position of the nitro group significantly influence the magnitude of the hyperpolarizability. The N-oxide group also plays a crucial role in modulating the electronic properties and, consequently, the NLO response.

Electro-Optical Pockels Effect (EOPE)

The Electro-Optical Pockels Effect is another second-order NLO phenomenon where the refractive index of a material changes in proportion to an applied external electric field. This effect is also related to the first-order hyperpolarizability (β).

Computational studies on this compound have explored its potential for EOPE. acs.org The calculations reveal that the molecule possesses a significant first-order hyperpolarizability, suggesting a notable EOPE. The magnitude of this effect is dependent on the electronic asymmetry of the molecule, which is influenced by the nitro and N-oxide groups.

The table below presents a summary of the computationally predicted NLO properties for this compound.

| NLO Property | Computational Method | Key Finding |

|---|---|---|

| First-order Hyperpolarizability (β) | Hartree-Fock, DFT (CAM-B3LYP) | The molecule exhibits a significant β value, indicating potential for SHG and EOPE. acs.org |

| Second Harmonic Generation (SHG) | Theoretical Prediction | The non-zero hyperpolarizability suggests the material could be active for SHG. |

| Electro-Optical Pockels Effect (EOPE) | Theoretical Prediction | The calculations indicate a potentially significant EOPE, driven by the molecule's electronic asymmetry. acs.org |

Modeling of Metabolite Carbocations and Covalent Adducts

The biological activity of many nitro-PAHs is linked to their metabolic activation to reactive intermediates that can form covalent adducts with macromolecules like DNA. Computational modeling is a critical tool for understanding the formation, stability, and reactivity of these intermediates.

Following metabolic reduction of the nitro group to a hydroxylamino group, further activation can lead to the formation of a highly reactive nitrenium ion, which is a type of carbocation. This electrophilic species can then attack nucleophilic sites on DNA bases, such as the C8 and N² positions of guanine (B1146940), forming covalent adducts.

For related compounds like 1-nitrobenzo[a]pyrene, studies have shown that metabolic reduction can lead to the formation of N²-deoxyguanosinyl adducts. nih.gov Computational models can be used to:

Calculate the stability of different possible carbocation isomers: This helps to predict which intermediates are most likely to be formed.

Model the reaction pathways for adduct formation: By calculating the activation energies for different potential reactions, researchers can predict the most likely sites of adduction on DNA.

Investigate the structure of the resulting DNA adducts: Understanding the three-dimensional structure of the adducts is crucial for explaining how they lead to mutations and other biological consequences.

While specific modeling studies on the metabolite carbocations of this compound are not as extensively documented in publicly available literature as for some other nitro-PAHs, the principles derived from compounds like benzo[a]pyrene (B130552) and its nitro derivatives are highly applicable. nih.govnih.gov The presence of the N-oxide functionality, in addition to the nitro group, adds another layer of complexity to its metabolic activation pathways, making computational modeling an even more valuable tool for unraveling its potential biological effects.

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to isolating 1-Nitro-6-azabenzo(a)pyrene (B164762) N-oxide from intricate mixtures, a necessary prerequisite for accurate characterization and quantification. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and purification of 1-Nitro-6-azabenzo(a)pyrene N-oxide and related compounds. Its utility is particularly pronounced for the analysis of polar and thermally labile compounds, for which gas chromatography may not be suitable.

Research has demonstrated the successful use of HPLC for the purification of this compound and its isomer, 3-Nitro-6-azabenzo(a)pyrene N-oxide, from extracts of diesel exhaust particles. In such studies, the extracts are typically subjected to a preliminary fractionation, often by liquid-liquid separation, to isolate the basic fraction which contains these aza-PAH derivatives. Subsequent purification is then achieved by HPLC. While specific chromatographic conditions for this particular compound are not extensively detailed in readily available literature, methods for analyzing broader classes of nitrated PAHs often employ reversed-phase columns (e.g., C18) with mobile phases consisting of methanol/water or acetonitrile/water gradients. Detection is commonly performed using ultraviolet-visible (UV-Vis) or fluorescence detectors.

The analysis of this compound by Gas Chromatography (GC) presents significant challenges. Due to the polarity imparted by both the nitro group and the N-oxide functionality, this compound is prone to strong interactions with the stationary phases of GC columns. This can lead to issues such as peak tailing, poor resolution, and even irreversible adsorption onto the column packing material. Consequently, direct GC analysis of this and similar polar nitrated azaarenes is often found to be difficult, leading to unreliable quantification and potential underestimation of their concentrations in environmental samples.

Spectrometric Techniques for Identification and Quantification

Following chromatographic separation, spectrometric techniques are indispensable for the unambiguous identification and precise quantification of this compound.

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is a powerful tool for the analysis of this compound. Studies have confirmed the use of mass spectrometry to analyze this compound after its purification by HPLC from environmental samples. While detailed mass spectral data, such as specific fragmentation patterns for this compound, are not widely published, the general approach for NPAHs involves monitoring for the molecular ion and characteristic fragment ions. For nitrated compounds, common fragmentation pathways include the loss of nitro (-NO2) and nitroso (-NO) groups. The high sensitivity and selectivity of MS make it ideal for detecting the trace levels at which this compound is often found.

Information regarding the specific use of UV-Vis spectroscopy for coordination studies of this compound is not available in the current body of scientific literature. However, UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions in molecules. For aza-PAH N-oxides, the N-oxide group can act as a coordination site for metal ions. Such coordination would be expected to perturb the electronic structure of the molecule, leading to shifts in the UV-Vis absorption bands. Hypothetically, by monitoring these spectral shifts upon the addition of a metal salt, one could investigate the formation and stoichiometry of metal complexes with this compound. This would provide insights into its potential interactions with biologically and environmentally relevant metal ions.

Bioanalytical Assays for Mutagenicity Assessment

Bioanalytical assays are critical for evaluating the potential genotoxic effects of chemical compounds. The mutagenicity of this compound has been investigated using the Ames test, a widely accepted bacterial reverse mutation assay.

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and thus cannot grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause mutations that restore the gene function, allowing the bacteria to grow in the absence of histidine. This reversion to prototrophy is indicative of the mutagenic potential of the compound.

In a study investigating the mutagenicity of various nitrated benzo[a]pyrene (B130552) derivatives, this compound was tested in Salmonella typhimurium strain TA98. This strain is particularly sensitive to frameshift mutagens. The results demonstrated that this compound is a potent mutagen.

| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |

| This compound | TA98 | Not specified in abstract | 36,100 |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide | TA98 | Not specified in abstract | 396,000 |

Data from Fukuhara et al. (1992) and Stojić et al. (2015) referencing Fukuhara et al. (1992).

The data clearly indicates that this compound exhibits significant mutagenic activity in the Ames test. It is noteworthy that its isomer, 3-Nitro-6-azabenzo(a)pyrene N-oxide, displayed even higher mutagenic potency under the same test conditions.

Salmonella typhimurium Reversion Assay (Ames Test)

The Salmonella typhimurium reversion assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. This bacterial assay utilizes specific strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize the essential amino acid histidine. The test measures the ability of a substance to induce reverse mutations, allowing the bacteria to regain the ability to produce histidine and thus grow on a histidine-deficient medium.

Research has shown that this compound is a potent mutagen in the Ames test. oup.com Studies have specifically highlighted its high activity in the Salmonella typhimurium tester strain TA98, which is particularly sensitive to frameshift mutagens. nih.gov The mutagenic activity of this compound and its isomer, 3-Nitro-6-azabenzo(a)pyrene N-oxide, has been quantified, revealing significant differences based on the position of the nitro group. nih.govnih.gov

The compound's mutagenicity has been detected in environmental samples, such as the semivolatile phase of airborne particulate matter and diesel emissions, where the basic fraction containing these chemicals showed high mutagenic activity in strain TA98 without the need for external metabolic activation (S9 mix). oup.com This indicates that it is a direct-acting mutagen. The mechanism of mutagenicity is linked to the reduction of the nitro group, a process that is critical for the activation of many nitroaromatic compounds. oup.comnih.gov

Table 1: Mutagenic Activity of this compound in the Ames Test

| Compound | Salmonella Strain | Mutagenic Activity (revertants/nmol) |

|---|---|---|

| This compound | TA98 | 36,100 nih.gov |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide | TA98 | 396,000 nih.gov |

In vitro and In vivo Genotoxicity Assays (e.g., micronucleus, chromosomal aberration tests)

Beyond the Ames test, the genotoxicity of this compound has been investigated using both in vitro and in vivo mammalian cell-based assays to assess its potential to cause chromosomal damage.

In vitro Chromosomal Aberration Test: The in vitro chromosomal aberration test is used to identify substances that cause structural changes to chromosomes in cultured mammalian cells. For this compound, this assay has been performed using Chinese hamster lung fibroblast (CHL) cells. oup.com Research indicates that after a 48-hour treatment period, this compound induces chromosomal aberrations, primarily in the form of chromatid exchanges. oup.comoup.com This effect was observed without the requirement of an external metabolic activation system, suggesting the compound or its direct metabolites can interact with cellular DNA. oup.com The frequency of these aberrations is linked to the chemical structure, with the position of the nitro group influencing the potency. oup.comoup.com

In vivo Micronucleus Test: The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus in erythroblasts of exposed animals, typically mice. This assay evaluates genotoxicity by measuring the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Studies involving the intraperitoneal administration of this compound to mice have demonstrated its ability to induce genotoxicity. The compound markedly induced the formation of micronucleated polychromatic erythrocytes (MNPCEs). oup.comoup.com A dose-dependent increase in MNPCEs was observed, confirming the clastogenic or aneugenic potential of the compound in a living organism. oup.comoup.com

Table 2: Summary of Genotoxicity Findings for this compound

| Assay Type | System | Endpoint | Finding | Reference |

|---|---|---|---|---|

| In vitro | Chinese Hamster Lung (CHL) cells | Chromosomal Aberrations | Induced chromatid exchanges after 48h treatment. | oup.comoup.com |

| In vivo | Mice (intraperitoneal admin.) | Micronucleus Induction | Markedly induced micronucleated polychromatic erythrocytes (MNPCEs). | oup.comoup.com |

Q & A

Q. How can the mutagenic activities of 1-nitro-6-azabenzo(a)pyrene N-oxide (1NNO) and its isomers be experimentally determined?

Mutagenicity can be assessed using microbial strains like Salmonella typhimurium TA98, TA98NR, YG1021, and YG1024. These strains are sensitive to nitro-polycyclic aromatic hydrocarbons (NPAHs) and can detect differences in mutagenic potency. For example, the 3-nitro isomer (3NNO) exhibits mutagenic activity ~10× higher than 1NNO in these assays. Experimental protocols should include dose-response curves and controls for nitroreductase activity to validate results .

Q. What analytical techniques differentiate positional isomers of nitro-azabenzo(a)pyrene N-oxide?

Dipole moment measurements and nonlinear optical (NLO) techniques, such as second harmonic generation (SHG) and electro-optical Pockels effect (EOPE), are effective. For instance, the dipole moment (μ) of 1NNO increases by ~5 D compared to 3NNO, while static/dynamic hyperpolarizabilities (βμ) decrease by ~50%. Computational methods like Hartree-Fock (HF) and density functional theory (DFT) at the CAM-B3LYP level further validate these distinctions .

Q. What are the primary environmental sources of 1NNO?

1NNO is formed during diesel exhaust emissions and is found in airborne particulate matter. Its presence in contaminated environments necessitates identification using chromatographic techniques paired with mutagenicity assays to assess ecological and health risks .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of 1NNO?

Hybrid DFT functionals (e.g., CAM-B3LYP) and Coulomb-attenuating models are optimal for calculating electronic (hyper)polarizabilities. These methods account for charge transfer effects, which are critical for understanding SHG and EOPE phenomena. Comparative studies between 1NNO and 3NNO reveal how nitro-group positioning influences NLO responses, guiding material design for photonic applications .

Q. What structure-activity relationship (SAR) models predict mutagenicity in aromatic N-oxides?

SAR fingerprinting involves hierarchical substructure searches to correlate mutagenicity with specific chemical motifs. For 1NNO, benzo[c][1,2,5]oxadiazole 1-oxide subclasses are flagged as alerts. Proprietary and public mutagenicity data (e.g., from pharmaceutical libraries) are analyzed to refine predictive models, though the general aromatic N-oxide alert may require downgrading due to heterogeneous activity .

Q. How do advanced oxidation processes (AOPs) degrade 1NNO in contaminated environments?

While AOPs (e.g., Fenton reactions, UV/goethite systems) are established for benzo[a]pyrene, similar methodologies can be adapted for 1NNO. Key factors include pH, iron oxide catalysts, and UV irradiation. Laboratory-scale studies should monitor degradation intermediates via LC-MS and assess residual mutagenicity to ensure complete detoxification .

Methodological Considerations

- Experimental Design for Mutagenicity: Include nitroreductase-deficient strains (e.g., TA98NR) to distinguish enzyme-dependent mutagenic pathways .

- Computational Validation: Cross-check DFT results with experimental dipole moments and hyperpolarizabilities to minimize model biases .

- Environmental Sampling: Use hierarchical cluster analysis to map contamination hotspots and prioritize remediation efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.